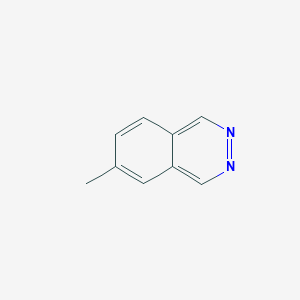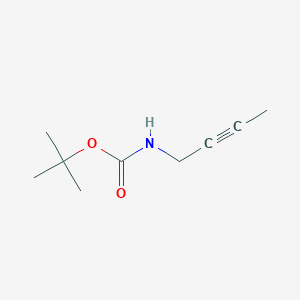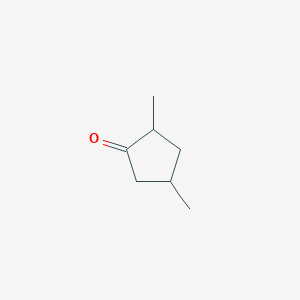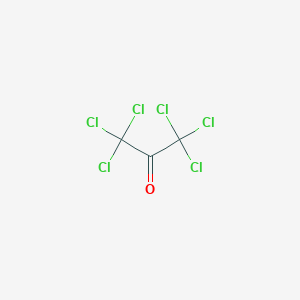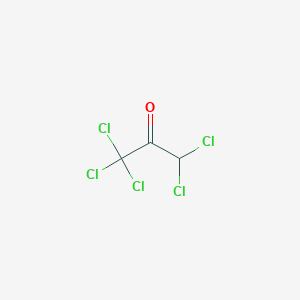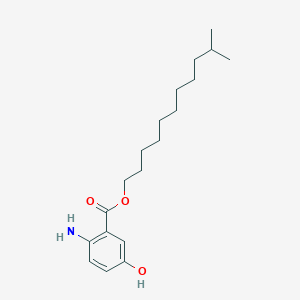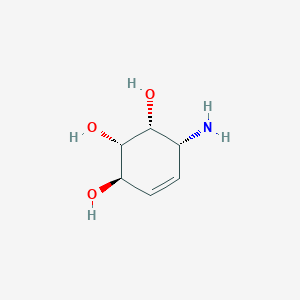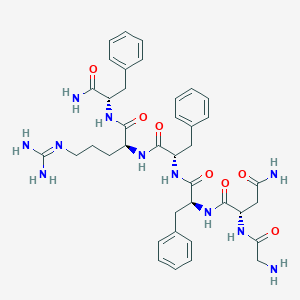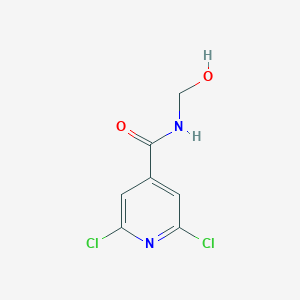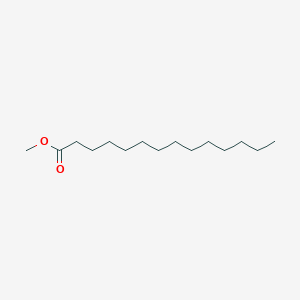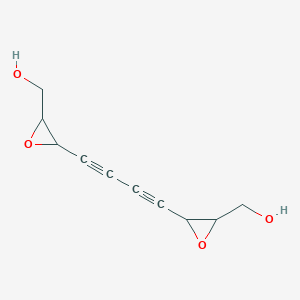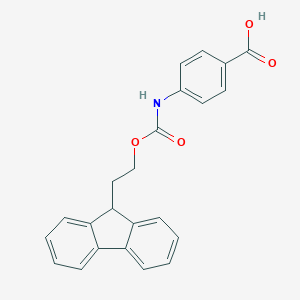![molecular formula C18H24O2 B130114 (3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 517-07-7](/img/structure/B130114.png)
(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol” is a chemical compound with the molecular formula C18H24O2 . It has a molecular weight of 272.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple chiral centers . It is part of the cyclopenta[a]phenanthrene class of compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.4 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . It has no rotatable bonds . Its exact mass is 272.177630004 g/mol .Applications De Recherche Scientifique
Dermatology and Vulvar Health
Field:
Dermatology and gynecology
Summary:
Prasterone is used topically to treat moderate to severe dyspareunia , a symptom of vulvar and vaginal atrophy associated with menopause. Dyspareunia refers to painful sexual intercourse due to vaginal dryness, thinning of the vaginal walls, and decreased lubrication. Prasterone helps alleviate these symptoms by promoting local tissue health.
Methods of Application:
Prasterone is administered intravaginally using a disposable applicator provided by the manufacturer. The recommended dosage is 6.5 mg (one insert) once daily at bedtime.
Results:
Clinical studies have shown that prasterone improves vaginal health, reduces dyspareunia-related discomfort, and enhances sexual well-being in postmenopausal women. Adverse effects are generally mild and include vaginal discharge and abnormal Papanicolaou (Pap) test results .
Cancer Research
Field:
Oncology
Summary:
Prasterone’s metabolites play a role in cancer research, particularly in estrogen receptor (ER)-positive breast cancer.
Methods of Application:
While prasterone itself is not directly used for cancer treatment, understanding its metabolism and downstream effects is crucial. Researchers study its conversion to active androgens and/or estrogens, which can impact cancer cell growth.
Results:
Prasterone’s metabolites may influence ER expression and cell proliferation. However, further research is needed to fully elucidate its role in cancer pathways .
Investigating Novel Therapeutic Targets
Field:
Drug Discovery
Summary:
Prasterone’s unique structure and metabolism make it an interesting target for drug development.
Methods of Application:
Researchers explore prasterone derivatives, analogs, and interactions with cellular receptors.
Results:
By investigating prasterone-related compounds, scientists may discover novel therapeutic agents for various conditions, including those beyond menopausal symptoms.
Propriétés
IUPAC Name |
(3S,13S,14S,17S)-13-methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,12,16-17,19-20H,3,5-10H2,1H3/t12-,16-,17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUJXHJKJMSASV-JUKXBJQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3CCC(C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3CC[C@@H](C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydroequilenin | |
CAS RN |
517-07-7 |
Source


|
| Record name | 5,5'-Disulphanediylbis(1-phenyl-1H-tetrazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)
